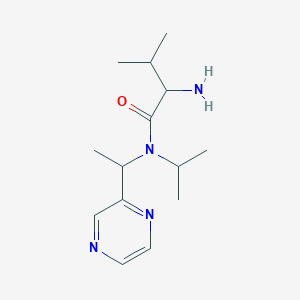
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a pyrazinyl ethyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Butanamide Backbone: The initial step involves the formation of the butanamide backbone through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Isopropyl and Methyl Groups: These groups are added through alkylation reactions.
Attachment of the Pyrazinyl Ethyl Group: The final step involves the attachment of the pyrazinyl ethyl group through a coupling reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)butanamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the pyrazinyl ethyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H24N4O |
|---|---|
Poids moléculaire |
264.37 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C14H24N4O/c1-9(2)13(15)14(19)18(10(3)4)11(5)12-8-16-6-7-17-12/h6-11,13H,15H2,1-5H3 |
Clé InChI |
NMPTVPDYMDUJQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


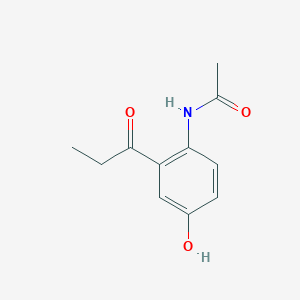
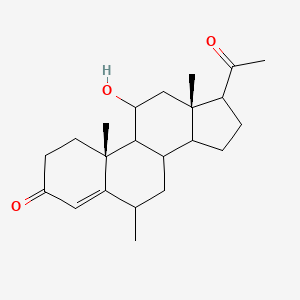
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
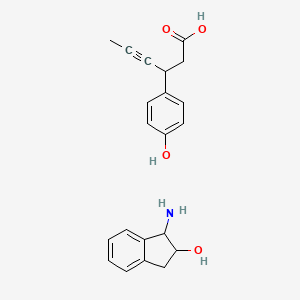
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
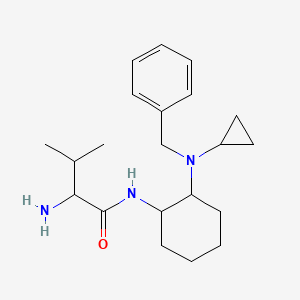

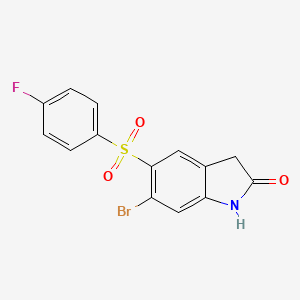
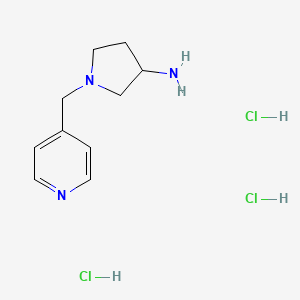
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
